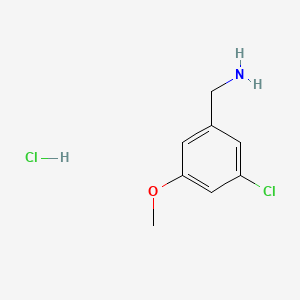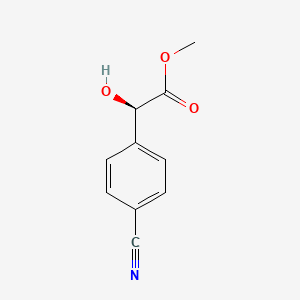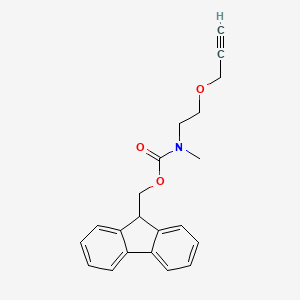![molecular formula C9H8N2O2 B13456504 1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of specific reagents and catalysts to facilitate the formation of the pyrrolopyrazine scaffold. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antitumor activities . In industry, it may be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde can be compared with other similar compounds, such as 1-Methylpyrrolo[1,2-a]pyrazine and pyrrole-based enaminones . These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-3-2-7(6-12)11(8)5-4-10-9/h2-6H,1H3 |
Clave InChI |
FGUPABZJGLYNQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN2C1=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
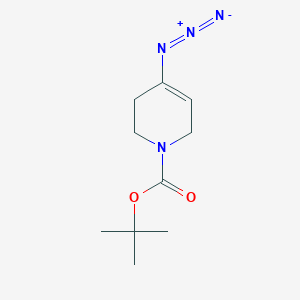

amine hydrochloride](/img/structure/B13456461.png)
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
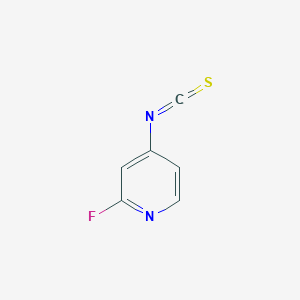
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
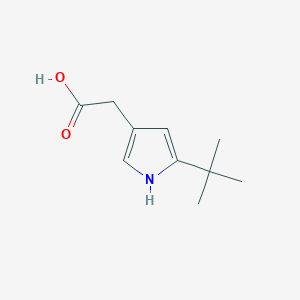
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
